molecular formula C18H18N2O3S2 B2652191 Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate CAS No. 923492-68-6

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate

Cat. No.: B2652191
CAS No.: 923492-68-6
M. Wt: 374.47
InChI Key: DGFLEBRMXWGHHH-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.

    Introduction of the Methyl and Thiocyanato Groups: The methyl group can be introduced via alkylation reactions, while the thiocyanato group can be added through nucleophilic substitution reactions using thiocyanate salts.

    Acetamido Group Addition: The acetamido group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the thiocyanato group can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially affecting the ester and acetamido groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like thiocyanate salts, and electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The thiocyanato group, for example, can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetamido group may also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 3-methyl-4-cyano-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate: Similar structure but with a cyano group instead of a thiocyanato group.

    Ethyl 3-methyl-4-thiocyanato-5-(2-(phenyl)acetamido)thiophene-2-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-23-18(22)16-12(3)15(24-10-19)17(25-16)20-14(21)9-13-7-5-11(2)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLEBRMXWGHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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